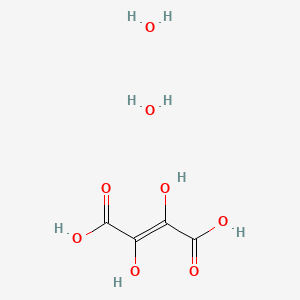

Dihydroxyfumaric acid dihydrate

Description

Contextual Significance in Organic Chemistry Research

The significance of dihydroxyfumaric acid in organic chemistry research stems from its versatile reactivity. For a long time, its diester derivatives were primarily utilized as electrophiles in synthetic reactions. selleckchem.comresearchgate.netbiocrick.com However, recent research has illuminated the synthetic potential of its nucleophilic character, which resides in the ene-diol moiety. researchgate.netbiocrick.com

This dual reactivity has been exploited in base-mediated cascade reactions. The choice of base and solvent system can control the chemodivergence of its reactions with aldehydes. For instance, research has shown that reacting dihydroxyfumarate with aromatic and heteroaromatic aldehydes under different basic conditions leads to distinct products. researchgate.netbiocrick.com

Table 2: Chemodivergence in Reactions of Dihydroxyfumarate with Aromatic Aldehydes

| Base | Solvent | Primary Product Type | Reference |

|---|---|---|---|

| Hydroxide (B78521) | Aqueous Medium | 3-aryl-2,3-dihydroxypropanoic acids | biocrick.com |

This controlled reactivity opens pathways for the synthesis of complex molecules. For example, an operationally simple protocol has been developed that uses the decarboxylation of dihydroxyfumaric acid to generate an α-hydroxyacyl anion. This intermediate can then participate in chemo- and stereoselective cascade reactions, providing a direct route to the construction of carbohydrates. biocrick.com Computational and experimental studies have been undertaken to rationalize the difference in reactivity between the dihydroxyfumarate dianion (DHF²⁻), which acts as a nucleophile, and its corresponding diester, which behaves as an electrophile. biocrick.com

The relevance of dihydroxyfumaric acid extends beyond traditional organic synthesis into various interdisciplinary fields.

Prebiotic and Biological Chemistry : DHF is a component of the reductive citric acid cycle and is considered a direct precursor to amino acids. researchgate.net Its potential role in the "glyoxylate scenario" has been explored through experiments demonstrating the formation of ketosugars from dihydroxyfumarate, highlighting its significance in models of prebiotic chemistry. acs.org Furthermore, it is used in the biosynthesis of sugars and uronic acids. researchgate.net

Food and Industrial Chemistry : As a natural antioxidant, DHF and its derivatives have been investigated for their ability to act as efficient free-radical scavengers, comparable to ascorbic acid. researchgate.netresearchgate.net This property is relevant to the food and wine industries, where it is found as a product of tartaric acid oxidation in wines and has been used to enhance quality parameters. researchgate.net

Materials and Coordination Chemistry : In slightly basic aqueous solutions, dihydroxyfumaric acid can undergo a redox reaction with copper(II) salts to form copper(I) species and 2,3-diketosuccinic acid. This reaction has been utilized in the one-step synthesis of copper(I) coordination frameworks, where the dimensionality and topology of the resulting framework depend on the anions present. biocrick.com By controlling the concentration of DHF, a mixed-valent porous Cu(I)/Cu(II) framework has also been synthesized. biocrick.com

Analytical and Computational Chemistry : Computational methods are crucial for understanding the isomerism, tautomerism, and reactivity of dihydroxyfumaric acid. researchgate.net These theoretical studies help to explain experimental results, such as the antioxidant activity of various DHF derivatives and the mechanisms of its complex reactions. researchgate.net

Structure

3D Structure of Parent

Properties

IUPAC Name |

(E)-2,3-dihydroxybut-2-enedioic acid;dihydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4O6.2H2O/c5-1(3(7)8)2(6)4(9)10;;/h5-6H,(H,7,8)(H,9,10);2*1H2/b2-1+;; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDRMCGGUXOJSDA-SEPHDYHBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C(C(=O)O)O)(C(=O)O)O.O.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=C(/C(=O)O)\O)(\C(=O)O)/O.O.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Innovations and Mechanistic Investigations of Dihydroxyfumaric Acid

Dihydroxyfumaric Acid as a Versatile Synthetic Building Block

The chemical behavior of dihydroxyfumaric acid is remarkably adaptable, capable of acting as both a nucleophile and an electrophile depending on its chemical form. researchgate.net This dual reactivity, coupled with its role as both an oxidizing and reducing agent, establishes it as a powerful building block in synthetic chemistry. researchgate.net

Nucleophilic Reactivity in Organic Synthesis

The nucleophilic character of dihydroxyfumaric acid is primarily expressed through its dicarboxylate form, dihydroxyfumarate (DHF²⁻). researchgate.netresearchgate.net The deprotonation of the carboxylic acid groups is a critical step to "unveil" its nucleophilicity. researchgate.net This process is thought to minimize the electronic delocalization between the carboxylate anions and the electron-rich ene-diol moiety, thereby enhancing the nucleophilic nature of the central carbon-carbon double bond. researchgate.net

This nucleophilic potential has been underexplored historically, but recent studies have highlighted its utility, particularly in aldol-type reactions. researchgate.netresearchgate.netoperachem.com For instance, the reaction of dihydroxyfumarate with aldehydes like glyoxylate (B1226380) and formaldehyde (B43269) demonstrates its capacity to act as a potent nucleophile. researchgate.netresearchgate.netoperachem.com Computational studies support these experimental findings, indicating that the dianionic form (DHF²⁻) is a strong nucleophile, whereas the diacid and its diester derivatives are not. researchgate.net The lowest unoccupied molecular orbital (LUMO) energy of dihydroxyfumarate is significantly higher (-0.76 eV) compared to dihydroxyfumaric acid (-2.94 eV) and its dimethyl ester (-2.21 eV), suggesting the dicarboxylate is more likely to act as a nucleophile or reducing agent. researchgate.net In contrast, the free acid form of DHF shows poor nucleophilic behavior, with very low conversion rates when reacted with an electrophile like benzaldehyde (B42025) in an organic solvent. researchgate.net

Electrophilic Reactivity in Organic Synthesis

In stark contrast to its dicarboxylate form, the diester derivatives of dihydroxyfumaric acid have been almost exclusively utilized as electrophiles in organic synthesis. researchgate.netresearchgate.netresearchgate.netoperachem.com When the carboxylic acid functional groups are esterified, the electronic character of the molecule shifts, making the ene-diol moiety susceptible to nucleophilic attack. researchgate.net

This electrophilic nature is supported by computational analyses, which show that both dihydroxyfumaric acid and its dimethyl ester have significantly lower LUMO energies (-2.94 eV and -2.21 eV, respectively) compared to the dihydroxyfumarate dianion (-0.76 eV). researchgate.net These lower LUMO energies indicate a greater propensity to accept electrons, thus behaving as electrophiles. researchgate.net This principle is demonstrated in reactions where aryl amines attack the electrophilic dihydroxyfumarate diester, leading to the formation of nitrogen-containing heterocycles after subsequent ring closure. researchgate.net

Chemodivergent Pathways in Dihydroxyfumaric Acid Transformations

The dual reactivity of dihydroxyfumaric acid lays the foundation for chemodivergent synthesis, where a single set of starting materials can be directed towards different products by carefully controlling the reaction conditions. researchgate.netsphinxsai.com The reaction between dihydroxyfumarate and aromatic or heteroaromatic aldehydes serves as a prime example of this controlled divergence. researchgate.netresearchgate.netoperachem.com

The choice of base and solvent system is critical in dictating the reaction outcome. researchgate.net

When hydroxide (B78521) is used as the base in a predominantly aqueous medium, the reaction proceeds through an aldol (B89426) addition followed by a deoxalation step to yield 3-aryl-2,3-dihydroxypropanoic acids . researchgate.netresearchgate.netoperachem.com

Conversely, using triethylamine (B128534) as the base in an organic solvent like tetrahydrofuran (B95107) (THF) directs the reaction towards a different pathway, resulting in the formation of 1-aryl-2,3-dihydroxypropanones . researchgate.netresearchgate.netoperachem.com

This ability to control the reaction pathway by simply modifying the base and solvent highlights the synthetic versatility of dihydroxyfumaric acid and its potential for constructing diverse molecular frameworks from a common precursor.

| Base | Solvent | Primary Reaction Pathway | Final Product |

|---|---|---|---|

| Hydroxide (OH⁻) | Aqueous Medium | Aldol Addition followed by Deoxalation | 3-aryl-2,3-dihydroxypropanoic acid |

| Triethylamine (Et₃N) | Tetrahydrofuran (THF) | Aldol Addition and Fragmentation | 1-aryl-2,3-dihydroxypropanone |

Derivatization Strategies for Novel Dihydroxyfumaric Acid Species

The core structure of dihydroxyfumaric acid provides a robust scaffold that can be chemically modified to generate a library of novel derivatives with potentially unique properties and applications.

Synthesis of Substituted Dihydroxyfumaric Acid Derivatives

The functional groups of dihydroxyfumaric acid, namely the carboxylic acids and the ene-diol, serve as handles for synthetic modification. By targeting these sites, new derivatives can be synthesized. For example, modifying the carboxylic acid groups of dihydroxyfumaric acid and its dimethyl ester has led to the creation of novel compounds. researchgate.net

Specific examples of synthesized derivatives include:

2,3-dihydroxy-N¹,N⁴-bis(2-hydroxyethyl)fumaramide researchgate.net

(E)-methyl 2,3-dihydroxy-4-oxo-4-(phenylamino)but-2-enoate researchgate.net

These syntheses demonstrate the feasibility of creating new molecules based on the dihydroxyfumarate core, opening avenues for exploring their chemical and biological properties. researchgate.net

| Derivative Name | Starting Material Modified |

|---|---|

| 2,3-dihydroxy-N¹,N⁴-bis(2-hydroxyethyl)fumaramide | Dihydroxyfumaric acid |

| (E)-methyl 2,3-dihydroxy-4-oxo-4-(phenylamino)but-2-enoate | Dimethyl 2,3-dihydroxyfumarate |

Functional Group Interconversions on the Dihydroxyfumarate Scaffold

Functional group interconversions represent a powerful strategy for diversifying the chemical space accessible from a single starting scaffold. In the context of dihydroxyfumarate, enzyme-catalyzed transformations offer a promising avenue for achieving specific and efficient interconversions. While the full scope of these enzymatic modifications is still an area of active research, the principle of using enzymes to catalyze functional group changes on the dihydroxyfumarate framework has been highlighted as a viable synthetic strategy. This approach can potentially lead to the expedient synthesis of complex molecules like C-aryl carbohydrates through consecutive, enzyme-mediated reactions.

Elucidation of Reaction Mechanisms

The chemical versatility of dihydroxyfumaric acid allows it to participate in a variety of reaction mechanisms. Its structure, featuring an ene-diol moiety, enables it to act as both a nucleophile and an electrophile, depending on the specific form (diacid, dicarboxylate, or diester) and the reaction environment. nih.gov This dual reactivity has been a focal point of mechanistic studies.

The nucleophilic character of the dihydroxyfumarate dianion (DHF²⁻) has been harnessed in base-mediated aldol addition reactions with various aldehydes. nih.govnih.gov The mechanism of these reactions is highly dependent on the reaction conditions, leading to different product outcomes.

When hydroxide is used as the base in a predominantly aqueous environment, dihydroxyfumarate reacts with aromatic aldehydes in a cascade reaction involving an initial aldol addition followed by a deoxalation-like cleavage. nih.govnih.gov This sequence ultimately yields 3-aryl-2,3-dihydroxypropanoic acids. The proposed mechanism involves the formation of a tetracarboxy intermediate through the dimerization of dihydroxyfumaric acid, which then undergoes decarboxylation. nih.gov The resulting species can then tautomerize and proceed through the deoxalation-like pathway. nih.gov

Conversely, when a milder base such as triethylamine is employed in a solvent like tetrahydrofuran (THF), the reaction with aromatic aldehydes produces 1-aryl-2,3-dihydroxypropanones. nih.govnih.gov This highlights the critical role of the base and solvent in directing the reaction pathway. Computational and experimental studies have provided a rationale for the differing reactivity, showing that the dihydroxyfumarate dianion acts as a nucleophile, while its corresponding diester behaves as an electrophile. nih.govnih.gov

The reaction can also be controlled by the stoichiometry of the reactants. In the presence of a slight excess of aldehyde, monodecarboxylative aldol reactions are favored. nih.gov However, with a large excess of aldehyde, a second addition of the aldehyde can occur. nih.gov These findings underscore the complexity of the reaction system and the potential for chemodivergence based on carefully controlled conditions.

The decarboxylation of dihydroxyfumaric acid is a key step in many of its reaction cascades, leading to the formation of valuable intermediates. While detailed kinetic and thermodynamic parameters for the decarboxylation of dihydroxyfumaric acid itself are not extensively documented in readily available literature, the general principles of decarboxylation provide insight into the factors that would govern this process.

The study of the thermodynamics and kinetics of decarboxylation provides fundamental information about the reaction mechanism and energy profile.

Thermodynamic Parameters that would be relevant to the decarboxylation of dihydroxyfumaric acid include:

Enthalpy of Activation (ΔH‡): The change in heat content in going from the reactants to the transition state.

Entropy of Activation (ΔS‡): The change in randomness or disorder in reaching the transition state.

Kinetic Parameters that would be measured include:

Rate Constant (k): A proportionality constant that relates the rate of the reaction to the concentrations of the reactants.

Order of Reaction: The power to which the concentration of a reactant is raised in the rate law, which provides insight into the molecularity of the rate-determining step.

Below is a hypothetical interactive table illustrating the kind of data that would be collected in a kinetic study of dihydroxyfumaric acid decarboxylation under different conditions.

| pH | Temperature (°C) | Rate Constant (s⁻¹) |

| 3.0 | 50 | |

| 5.0 | 50 | |

| 7.0 | 50 | |

| 5.0 | 40 | |

| 5.0 | 60 |

Redox Chemistry and Electron Transfer Phenomena of Dihydroxyfumaric Acid

Oxidation Reactions and Mechanistic Pathways

The oxidation of dihydroxyfumaric acid has been investigated using various oxidizing agents, revealing complex mechanistic pathways that are often dependent on reaction conditions such as pH. A prominent product of its oxidation is 2,3-diketosuccinic acid. researchgate.netbiocrick.com

Kinetic studies on the oxidation of dihydroxyfumaric acid by hexacyanoferrate(III) have shown that the reaction mechanism is intricate, influenced by the acidity of the medium. researchgate.netacs.org An inhibitory effect observed upon the addition of the reaction product, hexacyanoferrate(II), points to a complex mechanism. researchgate.netbiocrick.com Depending on the acidity, different kinetically active forms of the acid are involved. At low acidity (up to 1 M HCl), the rate-determining step involves a radical cation, with both the neutral and anionic forms of dihydroxyfumaric acid being equally reactive. researchgate.netacs.org As acidity increases (1.0 to 3.0 M HCl), the reaction rate diminishes, and the mechanism shifts to one involving the neutral dihydroxyfumaric acid and two forms of hexacyanoferrate(III). researchgate.netacs.org Above 3.0 M HCl, the reaction rate begins to rise again. researchgate.net

Enzymatic oxidation of dihydroxyfumaric acid is also a significant area of study. Peroxidase can catalyze its oxidation. nih.govscribd.com In some plant systems, an enzyme initially identified as dihydroxyfumaric acid oxidase, later shown to be peroxidase, catalyzes the transformation of dihydroxyfumaric acid to diketosuccinic acid. scribd.com These enzymatic reactions can be influenced by cofactors, including manganese ions and various phenolic compounds. scribd.com The autoxidation of dihydroxyfumarate at pH 6 is slow and can be inhibited by superoxide (B77818) dismutase. nih.gov This suggests two concurrent oxidation processes: an enzymatic, H₂O₂-dependent oxidation by peroxidase, and a non-enzymatic reaction involving oxidation by O₂. nih.gov

The table below summarizes key findings from a kinetic study of the oxidation of dihydroxyfumaric acid by hexacyanoferrate(III) under varying acidic conditions.

| Acidity Range | Predominant Reactive Species | Key Mechanistic Feature | Rate Constant (k) |

| Low Acidity (< 1.0 M HCl) | Neutral and Anion forms of Substrate | Rate-determining step involves a radical cation. | k₁ = k₂ = 2.18 ± 0.05 M⁻¹ s⁻¹ |

| Intermediate Acidity (1.0 - 3.0 M HCl) | Neutral Dihydroxyfumaric Acid | Rate constant diminishes with increasing [H⁺]. | k'₁ = 0.141 ± 0.01; k'₂ = 6.80 ± 0.05 |

| High Acidity (> 3.0 M HCl) | Neutral Dihydroxyfumaric Acid | Rate constant increases with rising acidity. | Not specified |

Data sourced from kinetic studies of hexacyanoferrate(III) oxidation. researchgate.netacs.org

Reducing Properties and Stabilized Oxidation States

The ene-diol functional group endows dihydroxyfumaric acid with significant reducing properties, allowing it to act as an effective radical scavenger, with a capacity comparable to that of ascorbic acid. revistadechimie.roresearchgate.net This reducing power is evident in its reactions with metal ions. For instance, dihydroxyfumaric acid can undergo a redox reaction with Cu(II) salts in a slightly basic aqueous solution, reducing the copper to a +1 oxidation state while being oxidized to 2,3-diketosuccinic acid. biocrick.com

The stabilization of the resulting lower oxidation state of the metal is a crucial aspect of these reactions. In the case of the reduction of Cu(II), the resulting Cu(I) state has been successfully stabilized and isolated through the use of linking molecules like pyrazine (B50134) and 1,2-bis(4-pyridyl)ethylene. biocrick.com This demonstrates a practical application of dihydroxyfumaric acid's reducing capabilities in synthesizing specific coordination frameworks. biocrick.com The ability to control the oxidation state of copper ions highlights the role of dihydroxyfumaric acid as a reducing agent in synthetic chemistry. biocrick.com

The principles of stabilizing specific oxidation states are fundamental in chemistry. Generally, small, highly electronegative anions like fluoride (B91410) and oxide ions are effective at stabilizing higher oxidation states of metals due to high lattice energies or the ability to form multiple bonds. libretexts.orgaskfilo.com Conversely, larger anions tend to stabilize lower oxidation states. libretexts.org While dihydroxyfumaric acid itself is the reducing agent, the principles of coordination chemistry are essential for stabilizing the product of the redox reaction, in this case, the Cu(I) ion. biocrick.com

The table below illustrates the reducing action of dihydroxyfumaric acid on a Cu(II) salt and the subsequent stabilization of the Cu(I) state.

| Reactants | Product (Copper Species) | Stabilizing Linker | Resulting Framework |

| Cu(ClO₄)₂ + Dihydroxyfumaric acid | Cu(I) | Pyrazine (pyz) | {Cu(pyz)₁.₅(ClO₄)}ₙ |

| Cu(NO₃)₂ + Dihydroxyfumaric acid | Cu(I) | Pyrazine (pyz) | {Cu(pyz)(NO₃)}ₙ |

| CuCl₂ + Dihydroxyfumaric acid | Cu(I) | 1,2-bis(4-pyridyl)ethylene (bpee) | {[Cu(bpee)Cl]·2H₂O}ₙ |

Data sourced from studies on the synthesis of Cu(I) frameworks. biocrick.com

Electron Transfer Mechanisms in Dihydroxyfumaric Acid Systems

The redox reactions of dihydroxyfumaric acid are governed by fundamental electron transfer mechanisms. researchgate.net Theoretical and experimental studies have identified several potential pathways for its antioxidant activity, including hydrogen-atom transfer (HAT), proton-coupled electron transfer (PCET), single electron transfer (SET), and sequential electron-proton transfer (SEPT). researchgate.net The specific mechanism that predominates can be influenced by the reaction environment and the nature of the reacting partner.

The oxidation by hexacyanoferrate(III), a one-electron oxidant, is considered to occur via an outer-sphere electron transfer mechanism. researchgate.net This process typically involves the formation of an outer-sphere precursor complex between the oxidant, [Fe(CN)₆]³⁻, and the substrate (dihydroxyfumaric acid), followed by the electron transfer step. researchgate.net

Electrochemical studies provide further insight into the electron transfer process. The oxidation of dihydroxyfumaric acid at a mercury electrode in neutral solutions has been shown to proceed via an EC mechanism. researchgate.net This designation signifies a process where a reversible electron transfer step (E) is followed by an irreversible chemical reaction (C). researchgate.net The complexity in the case of dihydroxyfumaric acid involves two reversible charge transfers with a potential difference of about 35 mV, which affects the observed electrochemical parameters. researchgate.net

Understanding these electron transfer pathways is crucial for explaining the reactivity of dihydroxyfumaric acid. researchgate.netresearchgate.net The ability of its ene-diol moiety to efficiently transfer electrons to free radicals is the basis for its function as a radical scavenger and antioxidant. revistadechimie.roresearchgate.net These mechanisms are not unique to dihydroxyfumaric acid but are part of a broader framework used to describe redox processes in many chemical and biological systems. arxiv.orgscirevfew.net

Computational and Theoretical Studies on Dihydroxyfumaric Acid

Quantum Chemical Investigations of Electronic Structure

Quantum chemical calculations, particularly using ab initio and density functional theory (DFT) methods, have been employed to investigate the electronic structure of dihydroxyfumaric acid. nih.govnih.gov These studies focus on understanding the distribution of electrons within the molecule, the energies of its molecular orbitals (HOMO and LUMO), and how these factors influence its chemical properties. nih.govnih.gov

Analysis of the electronic structure helps to explain the molecule's stability and reactivity. nih.gov For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting how dihydroxyfumaric acid will interact with other chemical species. A small HOMO-LUMO gap often suggests high reactivity. researchgate.net Natural Bond Orbital (NBO) analysis is another quantum chemical tool that has been used to study the interactions and electron delocalization within the dihydroxyfumaric acid molecule. researchgate.net

Isomerism and Tautomerism Dynamics

Dihydroxyfumaric acid can exist in different isomeric and tautomeric forms. Computational studies have been instrumental in exploring the dynamics of these transformations. ubbcluj.ro DFT calculations have been used to identify numerous isomers, including keto and enol forms, and to determine their relative stabilities. ubbcluj.ro

One study identified 45 isomers of dihydroxyfumaric acid, comprising 23 keto and 22 enediol forms. ubbcluj.ro The investigation, conducted at the B3LYP/6–311++G(2df,2p) level of theory, found that in the gas phase, three enediol structures (E1, E2, and E3) are the most stable, accounting for the vast majority of the dihydroxyfumaric acid population. ubbcluj.ro The relative abundance of these stable forms changes in an aqueous solution, highlighting the role of the solvent in the isomerization and tautomerization processes. ubbcluj.ro

The interconversion between these forms occurs through proton transfer and internal rotation, with calculated energy barriers providing insight into the kinetics of these processes. ubbcluj.ro For the keto-enol tautomerism, the activation energies were found to be significantly lower in water than in the gas phase, indicating that the solvent facilitates these transformations. ubbcluj.ro

Reactivity Prediction through Conceptual Density Functional Theory

Conceptual Density Functional Theory (DFT) provides a powerful framework for predicting the chemical reactivity of molecules like dihydroxyfumaric acid. researchgate.netrevistadechimie.romdpi.com This approach uses various descriptors derived from the electron density to understand and quantify a molecule's propensity to participate in chemical reactions. researchgate.netrevistadechimie.romdpi.com

Analysis of Global and Local Reactivity Descriptors

Local reactivity descriptors, on the other hand, provide information about the specific sites within the molecule that are most likely to be involved in a reaction. researchgate.netrevistadechimie.ronih.gov These include the Fukui function, dual descriptor, and Parr functions, which help to identify the regions of the molecule that are most susceptible to nucleophilic or electrophilic attack. researchgate.netrevistadechimie.ronih.gov For dihydroxyfumaric acid, analysis of these local descriptors has revealed that the oxygen atoms of the hydroxyl groups in the ene-diol moiety are the most active sites. researchgate.netrevistadechimie.ro

| Descriptor | Symbol | Significance |

|---|---|---|

| Electronegativity | χ | Measures the ability of a molecule to attract electrons. |

| Chemical Hardness | η | Measures the resistance of a molecule to change its electron configuration. |

| Global Electrophilicity | ω | Quantifies the electrophilic character of a molecule. |

Computational Modeling of Reaction Pathways and Energetics

Computational modeling is a valuable tool for elucidating the mechanisms of chemical reactions involving dihydroxyfumaric acid. By mapping out the potential energy surface for a given reaction, researchers can identify transition states and calculate activation energies, providing a detailed picture of the reaction pathway. nih.gov

For instance, computational studies have been used to model the decarboxylation of dihydroxyfumaric acid, a reaction that is relevant to its role in certain biological and prebiotic chemical scenarios. nih.gov These models can help to understand the factors that control the reaction rate and selectivity, and can guide the design of experiments to test these predictions. By combining computational modeling with experimental kinetics, a more complete understanding of the reaction mechanism can be achieved. nih.gov

Crystallographic Data in Theoretical Model Validation

Experimentally determined crystallographic data plays a crucial role in validating the theoretical models used to study dihydroxyfumaric acid. nih.govresearchgate.netnih.gov The three-dimensional structure of the molecule, as determined by X-ray crystallography, provides a benchmark against which the geometries predicted by computational methods can be compared. nih.gov

Dihydroxyfumaric Acid in Prebiotic Chemistry and Origin of Life Scenarios

The Glyoxylate (B1226380) Scenario as a Foundational Hypothesis

The "glyoxylate scenario" is a hypothesis in origin of life studies that posits glyoxylate and its derivatives as central precursors for the formation of more complex organic molecules. nih.govacs.org Dihydroxyfumaric acid (DHF), being formally a dimer of glyoxylic acid, is a key player in this scenario. acs.org This hypothesis provides an alternative pathway to the formation of carbohydrates and other essential biomolecules from simple starting materials thought to be present on the prebiotic Earth. nih.govacs.org

The core of the glyoxylate scenario is the ability of DHF to undergo decarboxylation, generating reactive intermediates that can then participate in carbon-carbon bond-forming reactions. acs.orgnih.gov This process is significant because it provides a route to building the carbon backbones of sugars and other vital compounds without relying on formaldehyde (B43269), the traditional starting material in the formose reaction. acs.org The sparing solubility of DHF and its salts in water is considered a potential advantage in a prebiotic context, as it could have provided a slow and steady supply of the reactant, protecting it from rapid decomposition. acs.org

Research has demonstrated that DHF can react with various small aldehydes, such as glyoxylate, formaldehyde, glycolaldehyde, and glyceraldehyde, in aqueous environments. nih.gov These reactions are notable for their high efficiency and selectivity, leading to the formation of ketoses (a type of sugar) with almost quantitative conversion. nih.gov This clean and selective production of ketoses stands in stark contrast to the formose reaction, which typically yields a complex and non-specific mixture of various sugars. nih.gov

Abiotic Synthesis of Core Biogenic Molecules

The abiotic synthesis of life's building blocks from simple precursors is a cornerstone of origin of life research. researchgate.netlibretexts.org Dihydroxyfumaric acid has emerged as a plausible reactant in the non-biological synthesis of key biogenic molecules, particularly carbohydrates. nih.gov

Experimental studies have shown that dihydroxyfumarate (the salt of dihydroxyfumaric acid) can react with a variety of simple aldehydes under prebiotic-like conditions to yield essential sugars. nih.govacs.org These reactions are significant as they demonstrate a pathway to selectively form ketoses, which are crucial components of nucleic acids and metabolic pathways. nih.gov For instance, the reaction of DHF with glyceraldehyde is a promising route to five-carbon sugars (pentoses), which are the backbone of RNA and DNA. acs.org

The reaction between the lithium salt of DHF and sodium glyoxylate has been shown to produce dihydroxyacetone, a key intermediate in metabolism. acs.org Furthermore, DHF can react with dihydroxyacetone itself, albeit more slowly, to form larger sugar molecules. acs.org This demonstrates the potential for a stepwise buildup of molecular complexity from simple, prebiotically plausible starting materials.

The table below summarizes the key products formed from the reaction of dihydroxyfumarate with various aldehydes, as investigated in the context of the glyoxylate scenario. nih.govacs.org

| Reactants (in aqueous solution) | Key Products | Significance |

| Dihydroxyfumarate + Glyoxylate | Dihydroxyacetone, Tetrulose | Formation of a 3-carbon sugar (ketotriose) and a 4-carbon sugar (ketotetrose). nih.govacs.org |

| Dihydroxyfumarate + Formaldehyde | Dihydroxyacetone | Generation of a fundamental 3-carbon sugar. nih.gov |

| Dihydroxyfumarate + Glycolaldehyde | Pentuloses (e.g., Ribulose, Xylulose) | Synthesis of 5-carbon sugars, the building blocks of nucleic acids. nih.gov |

| Dihydroxyfumarate + Glyceraldehyde | Pentuloses | A direct route to five-carbon sugars. nih.govacs.org |

These findings highlight a plausible abiotic pathway for the synthesis of carbohydrates that is more specific and less complex than the formose reaction, lending support to the role of dihydroxyfumaric acid in prebiotic chemistry. nih.gov

Interconnections with Putative Primordial Metabolic Cycles

The origin of life likely involved not just the synthesis of individual molecules, but the emergence of interconnected reaction networks, or primordial metabolic cycles. nih.gov The chemistry of dihydroxyfumaric acid shows potential links to such putative cycles, suggesting it could have been a node connecting the synthesis of various classes of biomolecules.

The glyoxylate scenario, centered on DHF, can be viewed as a precursor to or a part of a primordial metabolic pathway. The reactions of DHF with aldehydes produce key intermediates like dihydroxyacetone and pentuloses, which are central to modern metabolic pathways like glycolysis and the pentose (B10789219) phosphate (B84403) pathway. nih.govacs.org The ability of DHF to undergo self-condensation and react with its own decarboxylation products further points to its potential to participate in a self-sustaining reaction network. acs.org

While direct experimental evidence linking DHF to a complete primordial cycle is still an active area of research, its demonstrated ability to cleanly produce key metabolic intermediates from simple C1 and C2 precursors like formaldehyde and glyoxylate is highly suggestive. nih.gov This contrasts with other proposed prebiotic syntheses that often lead to complex mixtures. The selective formation of ketoses from DHF is particularly noteworthy, as ketoses are readily phosphorylated, a key step for their incorporation into central metabolism and the synthesis of nucleotides.

The potential for DHF to act as a bridge between simple abiotic chemistry and the structured reaction pathways of early life underscores its importance in origin of life scenarios. It provides a plausible mechanism for the emergence of a rudimentary metabolism before the evolution of complex protein enzymes. nih.gov

Enzymatic and Model Biochemical Interactions of Dihydroxyfumaric Acid in Vitro

Peroxidase-Mediated Reactions and Substrate Specificity

Peroxidases are a class of enzymes that catalyze oxidation-reduction reactions, typically utilizing hydrogen peroxide as an electron acceptor. Dihydroxyfumaric acid has been identified as a substrate for certain peroxidases, participating in reactions that lead to the generation of reactive oxygen species and the hydroxylation of other molecules.

The substrate specificity of peroxidases is diverse, and dihydroxyfumaric acid can act as a co-substrate in specific enzymatic systems. biocrick.com One notable example is the heme-dependent peroxidase Orf13, which is involved in the biosynthesis of the antibiotic anthramycin. biocrick.com Orf13 utilizes dihydroxyfumaric acid in a molecular oxygen-dependent pathway to achieve the ortho-hydroxylation of L-tyrosine, producing L-DOPA. biocrick.com This reaction is distinct from classical heme peroxidase reactions that typically yield coupled aromatic products. biocrick.com

| Enzyme | Substrate(s) | Activators/Co-substrates | Key Findings |

| Peroxidase | Dihydroxyfumaric acid | p-Coumaric acid | Peroxidase exists as Compound III during oxidation; p-coumaric acid increases reaction rate. nih.gov |

| Orf13 (Heme-dependent peroxidase) | L-Tyrosine | Dihydroxyfumaric acid, Molecular oxygen | Catalyzes the ortho-hydroxylation of L-tyrosine to L-DOPA. biocrick.com |

Hydroxylation Catalysis and Reaction Products

A key function of the peroxidase/dihydroxyfumarate system is its ability to catalyze hydroxylation reactions. This process involves the generation of highly reactive hydroxyl radicals (•OH) which then act on other substrates. nih.gov The system has been shown to hydroxylate aromatic compounds such as p-hydroxybenzoate, salicylate, and p-coumarate. nih.gov The requirement of the hydroxyl radical for these reactions has been confirmed through experiments using radical scavengers. nih.gov

In a more specific enzymatic context, the reaction catalyzed by the peroxidase Orf13 with L-tyrosine and dihydroxyfumaric acid yields L-3,4-dihydroxyphenylalanine (L-DOPA) as a primary reaction product. biocrick.com This demonstrates a direct role for dihydroxyfumaric acid in facilitating the enzymatic hydroxylation of an amino acid.

| Catalytic System | Substrate | Reaction Product(s) |

| Peroxidase/Dihydroxyfumarate | p-Hydroxybenzoate, Salicylate, p-Coumarate | Hydroxylated aromatic compounds |

| Orf13/Dihydroxyfumarate | L-Tyrosine | L-DOPA |

Role in Radical Scavenging Processes

Dihydroxyfumaric acid is recognized as a potent antioxidant and a rapid free radical scavenger. researchgate.net Its ability to neutralize free radicals is largely attributed to the ene-diol structure within the molecule, which can efficiently donate electrons to stabilize radicals. researchgate.net The reaction kinetics between dihydroxyfumaric acid and the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) have been studied, revealing a rapid, two-stage interaction. researchgate.net

Paradoxically, while dihydroxyfumaric acid scavenges radicals, its oxidation by peroxidase is also a source of them. The peroxidase-catalyzed oxidation of dihydroxyfumarate generates hydrogen peroxide, superoxide (B77818) radicals (O₂•⁻), and hydroxyl radicals (•OH). nih.gov The process involves both an enzymatic, H₂O₂-dependent oxidation and a non-enzymatic oxidation by superoxide, which accounts for a significant portion of the reaction. nih.gov This dual role highlights the complex nature of dihydroxyfumaric acid in biochemical systems, acting as both an antioxidant and, under certain enzymatic conditions, a pro-oxidant that generates reactive species for other chemical transformations.

Complexation with Transition Metal Ions in Biological Mimicry

The interaction of organic molecules with metal ions is fundamental to many biological processes, with metal complexes playing key roles in the structure and function of enzymes and proteins. nih.govnih.gov The formation of complexes between transition metals and organic ligands can enhance or modify the biological activity of the parent molecules. frontiersin.org

Dihydroxyfumaric acid, with its carboxylate and hydroxyl groups, has the potential to act as a ligand, binding to transition metal ions. Studies have shown that it can form complexes with metal ions, although this can sometimes lead to molecular rearrangements. For example, in the presence of oxidovanadium(IV) (VO²⁺), dihydroxyfumaric acid can rearrange to its isomer, dihydroxymaleic acid, which then forms a complex with the metal ion. biocrick.com This demonstrates the ability of the metal ion to influence the stability and structure of the ligand. The complexation of ligands with metal ions like copper, zinc, and iron is a subject of interest for mimicking biological systems and developing compounds with novel therapeutic properties. nih.govnih.gov

Role as an Endogenous Metabolite in Biochemical Pathways

Dihydroxyfumaric acid hydrate (B1144303) is recognized as an endogenous metabolite, meaning it is found naturally within biological systems. selleckchem.comselleck.co.jp It has been detected in various food sources, including chicken and pork, which may indicate its role as a potential biomarker for the consumption of these foods. foodb.ca

While its precise role in major metabolic pathways is not as well-defined as its parent compound, fumaric acid—an intermediate in the Krebs (TCA) cycle—its presence suggests it is part of the metabolic network. The diester derivatives of dihydroxyfumaric acid are utilized in organic synthesis as electrophiles, showcasing its inherent reactivity. selleckchem.comselleck.co.jp The study of how metabolites and biochemical pathways evolve and differ between species is an ongoing area of research. weizmann.ac.il The identification of dihydroxyfumaric acid in biological systems opens avenues for further investigation into its specific metabolic functions and pathways.

Advanced Analytical Methodologies in Dihydroxyfumaric Acid Research

Spectroscopic Techniques for Reaction Monitoring and Product Identification

Spectroscopic methods are indispensable tools for the real-time monitoring of chemical reactions involving dihydroxyfumaric acid and for the identification of resulting products. Techniques such as Ultraviolet-Visible (UV-Vis) and Fourier-Transform Infrared (FTIR) spectroscopy provide critical insights into reaction kinetics and molecular structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a versatile technique used to obtain qualitative and quantitative information about a substance. It is particularly effective for monitoring reactions that involve a change in the concentration of chromophore-containing molecules. The absorption of UV or visible light by a molecule promotes an electron to a higher energy molecular orbital. The wavelength and intensity of this absorption are characteristic of the molecule's structure.

In the context of dihydroxyfumaric acid research, UV-Vis spectroscopy is instrumental in studying its antioxidant activity. For instance, the reaction kinetics between dihydroxyfumaric acid (DHF) and the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) have been investigated using stopped-flow spectrophotometry. researchgate.net This method allows for the rapid monitoring of the decay of DPPH• as it reacts with the antioxidant. Research has shown that the reaction between DHF and DPPH is a rapid, two-stage process. researchgate.net The initial, faster stage has a reaction order of 1 with respect to DPPH and 0.5 with respect to DHF, while the second, slower stage has orders of 0.76 and 0.3, respectively. researchgate.net

The following table summarizes the kinetic data for the reaction between DHF and DPPH at 20°C and pH 4.0, as determined by stopped-flow spectrophotometry.

| Reaction Stage | Rate Constant (k) | Order wrt [DPPH] | Order wrt [DHF] |

| Stage 1 | 39.1 L/(mol·s) | 1 | 0.5 |

| Stage 2 | 0.0012 s⁻¹ | 0.76 | 0.3 |

This data is derived from studies on the interaction of dihydroxyfumaric acid with the DPPH free radical. researchgate.net

UV-Vis spectral profiles can also provide preliminary identification of compound classes in a mixture. Absorption bands in the 200–750 nm range can indicate the presence of various bioactive compounds such as flavonoids, phenolic compounds, and alkaloids. nih.govnih.gov The simplicity, sensitivity, and cost-effectiveness of UV-Vis spectroscopy make it a valuable tool for routine quantitative analysis. biomedres.us

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. nih.govrsc.org When a sample is exposed to infrared radiation, its molecules absorb energy at specific frequencies that correspond to the vibrational frequencies of their chemical bonds. The resulting spectrum is a unique "molecular fingerprint" of the sample.

In the analysis of dihydroxyfumaric acid and its derivatives, FTIR is used to confirm the presence of key functional groups, which is crucial for verifying product synthesis and purity. FTIR spectra can confirm the presence of groups like O-H (hydroxyl), C=O (carbonyl), and C=C (alkenyl), which are characteristic of dihydroxyfumaric acid's structure. The technique has been used to structurally analyze derivatives of related compounds, confirming the presence of alkaloids, flavonoids, and phenolic compounds. nih.govnih.gov FTIR is also considered an environmentally friendly analytical method because it can often be performed with minimal sample preparation and without the use of solvents. biomedres.us

Chromatographic Separations and Purification Strategies

Chromatography is a fundamental technique for the separation, identification, and purification of components from a mixture. For dihydroxyfumaric acid, a polar organic acid, methods like High-Performance Liquid Chromatography (HPLC) and Ion-Exchange Chromatography (IEX) are particularly effective.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly efficient separation technique that utilizes a liquid mobile phase to carry a sample through a column packed with a solid stationary phase. The separation is based on the differential partitioning of the sample components between the two phases.

Reversed-phase HPLC (RP-HPLC), where the stationary phase is nonpolar and the mobile phase is polar, is a common method for analyzing organic molecules. nih.govnih.gov For highly polar compounds like dihydroxyfumaric acid, alternative HPLC modes can offer better separation. Hydrogen-bonding chromatography, for example, can be used to separate isomers of polar acidic compounds like dihydroxybenzoic acid, which shares structural motifs with DHF. sielc.com The retention time in such systems can be finely tuned by adjusting the composition of the mobile phase, such as the ratio of organic solvents (e.g., acetonitrile, methanol) and the concentration of additives like formic acid. sielc.com

A typical HPLC system for the analysis of organic acids might employ the following components:

| Component | Description |

| Pump | Delivers the mobile phase at a constant flow rate (e.g., Shimadzu LC-20AT). nih.gov |

| Column | Contains the stationary phase (e.g., Welchrom C18, 4.6 mm x 250 mm). nih.gov |

| Mobile Phase | A mixture of solvents used to elute the sample (e.g., water:methanol:glacial acetic acid). nih.gov |

| Detector | Quantifies the separated components (e.g., UV-Vis detector). nih.gov |

Ion-Exchange Chromatography (IEX)

IEX separates molecules based on their net surface charge. youtube.comyoutube.com The stationary phase consists of an inert organic matrix with charged functional groups. Anion exchangers have positive functional groups and are used to retain negatively charged molecules (anions), while cation exchangers have negative functional groups to retain positively charged molecules (cations).

As an acid, dihydroxyfumaric acid can be ionized to form a negatively charged carboxylate ion, making it an ideal candidate for separation by anion-exchange chromatography. The pH of the mobile phase is a critical parameter; a pH above the acid's pKa will ensure it is in its ionized, more hydrophilic form, allowing for strong interaction with the anion-exchange column. youtube.com IEX, particularly when implemented in an HPLC system (IEX-HPLC), provides high resolution and sensitivity, making it a powerful tool for purification. nih.gov It is often used as a complementary step to reversed-phase HPLC in a comprehensive purification strategy. nih.gov

Purification schemes for complex mixtures often involve multiple chromatographic steps. A sequence of exclusion, ion-exchange, and reversed-phase chromatography can be employed to achieve high purity of the target compound. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the definitive structural elucidation of organic molecules in solution. core.ac.ukjchps.com It is based on the absorption of radiofrequency waves by atomic nuclei in a strong magnetic field. The precise frequency absorbed by a nucleus depends on its chemical environment, providing detailed information about molecular structure and connectivity.

¹H and ¹³C NMR

One-dimensional (1D) NMR experiments, such as ¹H (proton) and ¹³C (carbon-13) NMR, are fundamental to structural analysis.

¹H NMR provides information on the different types of protons in a molecule, their relative numbers (via integration), and their connectivity to neighboring protons (via spin-spin coupling). rsc.org

¹³C NMR reveals the number of chemically distinct carbon atoms in a molecule. rsc.orghmdb.ca

The chemical shifts (δ), measured in parts per million (ppm), are highly indicative of the electronic environment of each nucleus. sigmaaldrich.com

2D NMR Techniques for Complex Structures

For complex molecules where 1D spectra may be crowded or ambiguous, two-dimensional (2D) NMR experiments are employed to establish correlations between different nuclei. core.ac.ukslideshare.net

COSY (Correlation Spectroscopy) identifies protons that are spin-coupled to each other, typically through two or three bonds. This helps in tracing out proton spin systems within a molecule. core.ac.uk

HMBC (Heteronuclear Multiple Bond Correlation) is a crucial technique that reveals long-range correlations (typically over two or three bonds) between protons and carbons. core.ac.uk This information is vital for connecting different fragments of a molecule and assembling the complete carbon skeleton.

The combination of these NMR techniques allows for the unambiguous assignment of all proton and carbon signals and the complete determination of the molecular structure of dihydroxyfumaric acid and its derivatives. core.ac.uknih.gov This level of detailed structural information is essential for understanding reaction mechanisms and structure-activity relationships. researchgate.net

Q & A

Basic Research Questions

Q. What experimental methods are recommended for verifying the purity and structural integrity of dihydroxyfumaric acid dihydrate in synthesis workflows?

- Methodological Answer: Purity can be assessed via high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, which detect impurities and confirm molecular structure. X-ray crystallography is critical for verifying the crystal structure, as reported in studies where the compound’s dihydrate form was characterized . Mass spectrometry (MS) further corroborates molecular weight and fragmentation patterns.

Q. How can researchers optimize reaction conditions for this compound in prebiotic chemistry studies, such as sugar formation?

- Methodological Answer: Adjust pH (alkaline conditions favor aldol condensations) and temperature (moderate heat to prevent decarboxylation). For example, reactions with glyoxylic acid or glyceraldehyde in aqueous media at 50–70°C yield trioses and pentuloses. Monitoring via ¹³C-labeled NMR helps track reaction pathways and intermediates .

Q. What spectroscopic techniques are suitable for studying the radical-generating properties of this compound?

- Methodological Answer: Electron paramagnetic resonance (EPR) spectroscopy detects superoxide anion (O₂⁻) and hydroxyl (•OH) radicals generated by the compound. Coupled with spin-trapping agents like DMPO (5,5-dimethyl-1-pyrroline-N-oxide), this quantifies radical production kinetics .

Advanced Research Questions

Q. How do computational models explain the nucleophilic vs. electrophilic behavior of dihydroxyfumaric acid derivatives in decarboxylative cascades?

- Methodological Answer: Density functional theory (DFT) calculations reveal that the dihydroxyfumarate anion (DHF²⁻) acts as a nucleophile due to electron-rich α-keto groups, while esterified forms (e.g., dimethyl DHF) exhibit electrophilic character from reduced electron density. Solvent effects (aqueous vs. THF) and counterion interactions further modulate reactivity .

Q. What strategies resolve contradictions in reported reaction yields of this compound in prebiotic sugar synthesis?

- Methodological Answer: Discrepancies arise from varying reactant ratios, trace metal contaminants, or pH instability. Systematic DOE (design of experiments) approaches with controlled inert atmospheres (N₂/Ar) and chelating agents (e.g., EDTA) minimize side reactions. Replicating conditions from Butch et al. (2013), using cyanide catalysts and glyoxylate, achieves 80% tartrate yields .

Q. How does this compound modulate autophagy in neuronal cell models, and what assays validate this mechanism?

- Methodological Answer: It inhibits Akt/mTOR signaling, as shown by Western blotting for phosphorylated Akt (Ser473) and p70 S6K. Autophagic flux is quantified via LC3-II/LC3-I ratio (immunoblotting) and fluorescence microscopy with GFP-LC3 constructs. In vivo, behavioral assays (e.g., reduced locomotor activity in mice) corroborate cellular findings .

Q. Why does this compound exhibit divergent antioxidant behavior in DPPH assays compared to ascorbic acid?

- Methodological Answer: Unlike ascorbic acid, which directly donates electrons, DHF’s antioxidant activity involves radical scavenging via enediol tautomers. Synergistic/additive effects with flavonoids (e.g., quercetin) are quantified using isobolographic analysis. Control experiments must account for DHF’s pH-dependent tautomerization and potential pro-oxidant effects at high concentrations .

Data Contradiction Analysis

Q. How can researchers reconcile discrepancies in the stability of this compound during storage?

- Methodological Answer: Instability reports (e.g., decomposition to hydroxypyruvate) stem from hygroscopicity and temperature fluctuations. Thermogravimetric analysis (TGA) shows decomposition onset at ~155°C. For long-term storage, lyophilize the compound, store at -20°C in desiccated vials, and monitor via periodic HPLC .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.